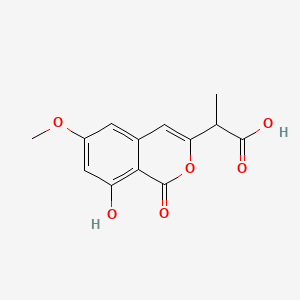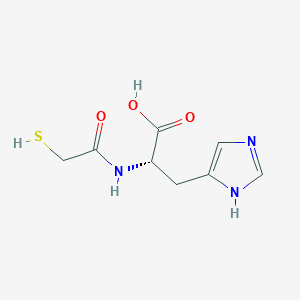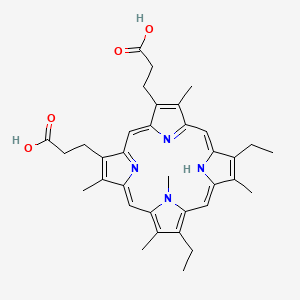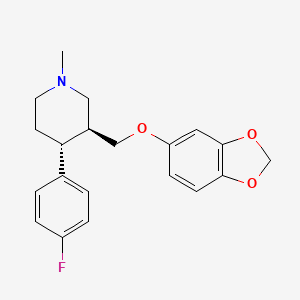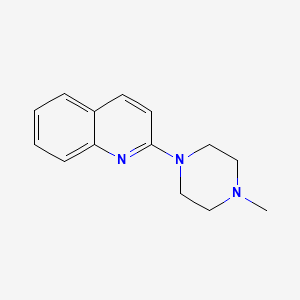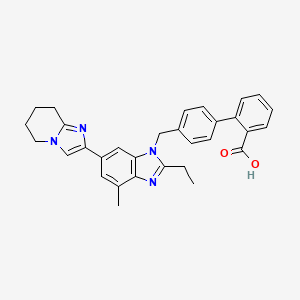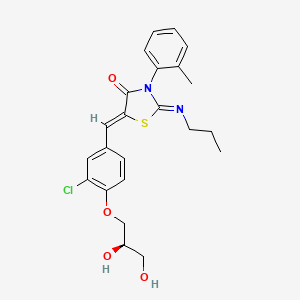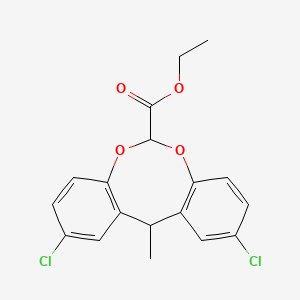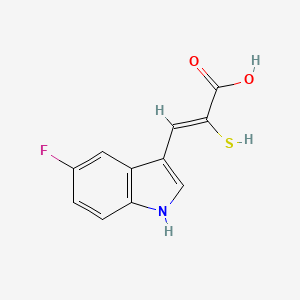
pd 151746
概要
説明
PD 151746: は、カルシウム依存性、非リソソーム性システインプロテアーゼであるカルパインの強力かつ選択的な阻害剤です。 カルパインは、細胞移動や細胞周期の進行など、さまざまな細胞プロセスにおいて重要な役割を果たしています 。 This compound は、μ-カルパインに対して m-カルパインよりも 20 倍の選択性を示します .
準備方法
合成ルートと反応条件: PD 151746 は、5-フルオロインドールをさまざまな試薬と反応させて最終生成物を生成する多段階プロセスによって合成できます。 具体的な合成ルートと反応条件は機密情報であり、詳細に公表されていません .
工業生産方法: this compound の工業生産には、高収率と純度を確保するために最適化された反応条件を使用した大規模合成が含まれます。 この化合物は通常、固体形で生成され、安定性を維持するために特定の条件下で保管されます .
化学反応の分析
反応の種類: PD 151746 は、次を含むさまざまな化学反応を受けます。
酸化: this compound は、特定の条件下で酸化されて酸化誘導体を形成することができます。
還元: この化合物は、還元されて還元誘導体を形成することができます。
一般的な試薬と条件:
酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤。
主な生成物: これらの反応から形成される主な生成物には、this compound の酸化、還元、および置換誘導体が含まれます .
科学的研究の応用
PD 151746 は、次を含む幅広い科学研究における応用を有しています。
化学: さまざまな化学プロセスにおけるカルパインの役割を研究するためのツール化合物として使用されます。
生物学: アポトーシスや細胞シグナル伝達などの細胞プロセスにおけるカルパインの機能を理解するための研究に使用されます。
医学: 神経変性疾患や癌など、カルパインの活性が調節不全になっている疾患における潜在的な治療的用途について調査されています。
作用機序
PD 151746 は、カルパインを選択的に阻害することによってその効果を発揮します。カルパインのカルシウム結合部位と相互作用し、カルパインの活性化とそれに続くプロテアーゼ活性を阻害します。 この阻害は、細胞骨格のリモデリングやアポトーシスなどのカルパイン媒介プロセスを減少させます .
類似化合物の比較
This compound は、μ-カルパインに対する m-カルパインよりも高い選択性があるという点でユニークです。類似化合物には以下が含まれます。
カルパイン阻害剤 I: 選択性の低いカルパイン阻害剤。
カルパイン阻害剤 II: 選択性プロファイルが異なる別のカルパイン阻害剤。
カルペプチン: より幅広い特異性を有するペプチドベースのカルパイン阻害剤.
This compound は、非ペプチド性と高い選択性により、カルパイン関連研究における貴重なツールとなっています .
類似化合物との比較
PD 151746 is unique in its high selectivity for μ-calpain over m-calpain. Similar compounds include:
Calpain Inhibitor I: A less selective calpain inhibitor.
Calpain Inhibitor II: Another calpain inhibitor with different selectivity profiles.
Calpeptin: A peptide-based calpain inhibitor with broader specificity.
This compound stands out due to its non-peptidic nature and high selectivity, making it a valuable tool in calpain-related research .
特性
IUPAC Name |
(Z)-3-(5-fluoro-1H-indol-3-yl)-2-sulfanylprop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO2S/c12-7-1-2-9-8(4-7)6(5-13-9)3-10(16)11(14)15/h1-5,13,16H,(H,14,15)/b10-3- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWMQHECFXSVZGN-KMKOMSMNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CN2)C=C(C(=O)O)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1F)C(=CN2)/C=C(/C(=O)O)\S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


